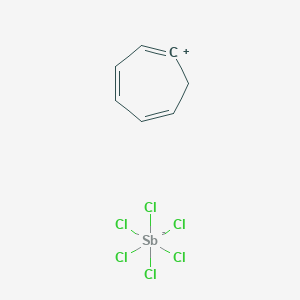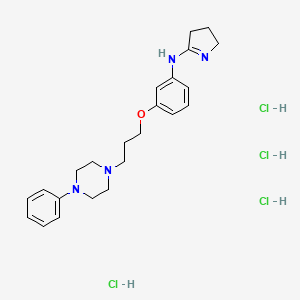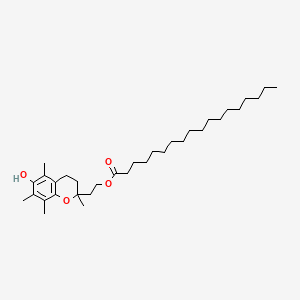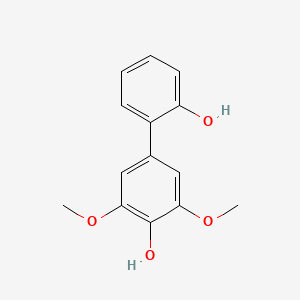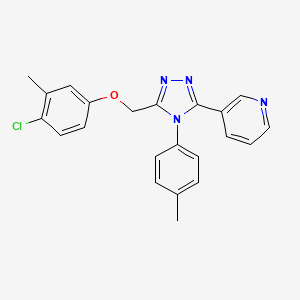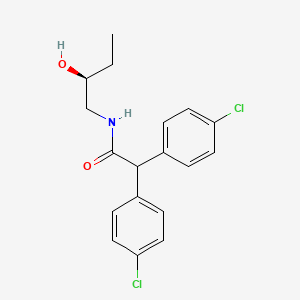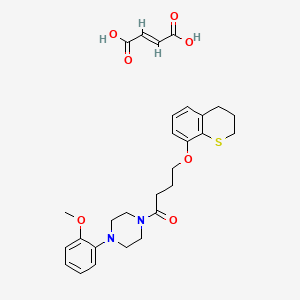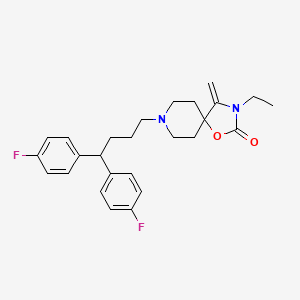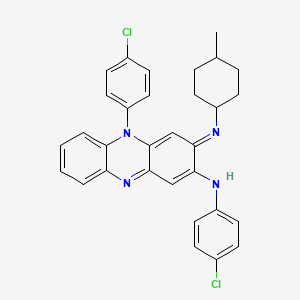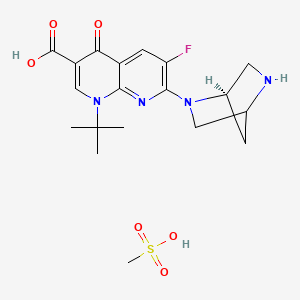
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities, particularly in the field of antimicrobial and antiviral research. Its unique structure, which includes a naphthyridine core and a diazabicycloheptane moiety, contributes to its diverse chemical reactivity and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Diazabicycloheptane Moiety: The diazabicycloheptane group is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Fluorination and Carboxylation:
Final Coupling and Sulfonation: The final step involves coupling the intermediate with methanesulfonic acid to form the monomethanesulfonate salt. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent. It shows promise in treating infections caused by resistant strains of bacteria and viruses.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. The diazabicycloheptane moiety plays a crucial role in enhancing the binding affinity and specificity of the compound. Key pathways affected include DNA replication, protein synthesis, and cell wall biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their biological activities.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit broad-spectrum antimicrobial activity.
Diazabicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is unique due to its combination of a naphthyridine core, a diazabicycloheptane moiety, and a fluorine atom. This unique structure contributes to its potent biological activity and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
125277-78-3 |
|---|---|
Fórmula molecular |
C19H25FN4O6S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1-tert-butyl-7-[(1R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H21FN4O3.CH4O3S/c1-18(2,3)23-8-12(17(25)26)14(24)11-5-13(19)16(21-15(11)23)22-7-9-4-10(22)6-20-9;1-5(2,3)4/h5,8-10,20H,4,6-7H2,1-3H3,(H,25,26);1H3,(H,2,3,4)/t9?,10-;/m1./s1 |
Clave InChI |
MJNOUMJYXASFCR-FJYJDOHQSA-N |
SMILES isomérico |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4C[C@@H]3CN4)F)C(=O)O.CS(=O)(=O)O |
SMILES canónico |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



